molecular formula C12H11NO B562115 5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5) CAS No. 1020719-62-3

5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)

Katalognummer B562115
CAS-Nummer: 1020719-62-3
Molekulargewicht: 190.257
InChI-Schlüssel: ISWRGOKTTBVCFA-VIQYUKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-N-phenyl-2-1H-pyridone-d5, also known as Pirfenidone-d5, is a deuterated metabolite of Pirfenidone . It is used in various fields of research including cancer research, neurology, Covid-19 research, infectious disease research, and pharmaceutical toxicology .


Molecular Structure Analysis

The molecular formula of 5-Methyl-N-phenyl-2-1H-pyridone-d5 is C12H6D5NO, and its molecular weight is 190.25 .


Physical And Chemical Properties Analysis

5-Methyl-N-phenyl-2-1H-pyridone-d5 is an off-white to pale yellow solid. It has a melting point of 109 - 111 °C and is soluble in chloroform .

Wissenschaftliche Forschungsanwendungen

  • Anti-fibrosis Activity : Pirfenidone is primarily recognized for its anti-fibrotic properties. It has been effective in increasing the survival of patients with fibrosis, such as idiopathic pulmonary fibrosis (IPF) (Wu et al., 2012). It also shows potential as an antifibrotic drug in the treatment of cardiac hypertrophy induced by hypertension (Yamazaki et al., 2012).

  • Inhibition of Lung Fibroblasts : Pirfenidone inhibits the expression of Heat shock protein (HSP) 47 in lung fibroblasts, which is involved in collagen synthesis in lung fibrosis (Nakayama et al., 2008).

  • Pharmacokinetics in Ocular Tissues : Studies show that measurable concentrations of pirfenidone are achieved in ocular tissues after topical application in a rabbit model, suggesting its potential use in modulating wound healing responses in glaucoma filtration surgical sites (Sun et al., 2011).

  • Liver Fibrosis Treatment : Pirfenidone has shown effectiveness in reducing liver injury and fibrosis in animal models, suggesting its potential use in treating hepatic fibrosis (di Sario et al., 2003).

  • Potential COVID-19 Treatment : Pirfenidone has been hypothesized as a potential treatment for COVID-19 due to its ability to inhibit apoptosis, downregulate ACE receptors, decrease inflammation, and ameliorate oxidative stress (Seifirad, 2020).

  • Treatment for Desmoid Tumors : Pirfenidone was evaluated for treating desmoid tumors in familial adenomatous polyposis and showed some efficacy, though a placebo-controlled trial is recommended for further validation (Lindor et al., 2003).

  • Effect on Staphylococcal Enterotoxin B : Pirfenidone has been shown to reduce cytokine expression in disorders involving staphylococcal enterotoxin B, suggesting its potential utility as a therapeutic against septic shock and biological effects of SEB (Hale et al., 2002).

  • Inhibition of TGF-β Expression in Malignant Glioma Cells : Pirfenidone reduces TGF-β2 levels in human glioma cell lines, which is biologically relevant since it can reduce the growth inhibition of TGF-β-sensitive cells mediated by glioma cells (Burghardt et al., 2007).

  • Suppression of Tumor Necrosis Factor-alpha : Pirfenidone has been reported to suppress the production of the proinflammatory cytokine tumor necrosis factor-alpha (TNF-alpha) at the translational level, indicating its potential anti-inflammatory activities (Nakazato et al., 2002).

  • Effects on Acute Kidney Inflammation : Pirfenidone may have the capability to control acute inflammation of the kidney, as observed in an animal model of anti-Thy-1 nephritis (Tsuruta et al., 2000).

Wirkmechanismus

5-Methyl-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone, which is a drug used to treat patients with kidney disease who have diabetes . Pirfenidone has shown antifibrotic and anti-inflammatory properties in a variety of animal models of pulmonary fibrosis, and in clinical trials .

Zukünftige Richtungen

Given the potential therapeutic applications of Pirfenidone, the deuterated metabolite 5-Methyl-N-phenyl-2-1H-pyridone-d5 may also hold promise for future research, particularly in the context of diseases such as kidney disease and diabetes .

Eigenschaften

IUPAC Name

5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRGOKTTBVCFA-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849622
Record name 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-62-3
Record name 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.